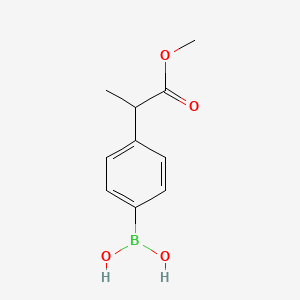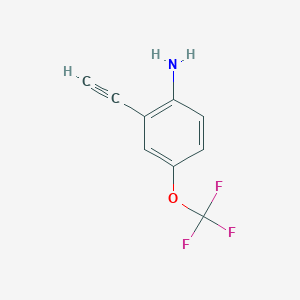
2-Amino-5-(trifluoromethoxy)phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(trifluoromethoxy)phenylacetylene is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a phenylacetylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethoxy)phenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-(trifluoromethoxy)benzoic acid.
Formation of Phenylacetylene Moiety: The phenylacetylene moiety can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 60-80°C) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(trifluoromethoxy)phenylacetylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the phenylacetylene moiety to a double or single bond.
Substitution: The amino group and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Amino-5-(trifluoromethoxy)phenylacetylene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological processes involving amino and trifluoromethoxy groups.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.
Pathways Involved: In medicinal chemistry, it may modulate neurotransmitter release or inhibit specific enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy and amino groups but lacks the phenylacetylene moiety.
4-(Trifluoromethoxy)phenylacetylene: This compound contains the phenylacetylene moiety but lacks the amino group.
Uniqueness
2-Amino-5-(trifluoromethoxy)phenylacetylene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the amino and trifluoromethoxy groups, along with the phenylacetylene moiety, makes it a versatile compound for various synthetic and research purposes.
Propiedades
Número CAS |
1263094-02-5 |
|---|---|
Fórmula molecular |
C9H6F3NO |
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
2-ethynyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H6F3NO/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h1,3-5H,13H2 |
Clave InChI |
OCUZSDJPHQPVJK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


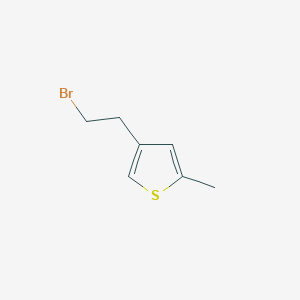
![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
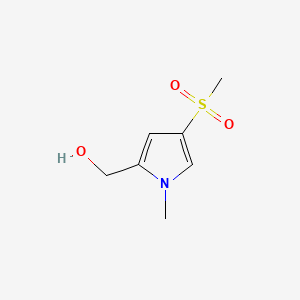
![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)
![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)

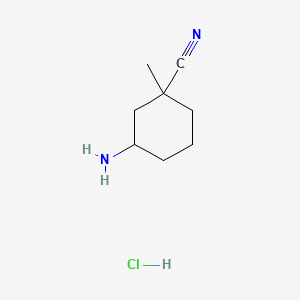
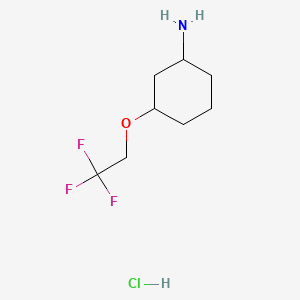
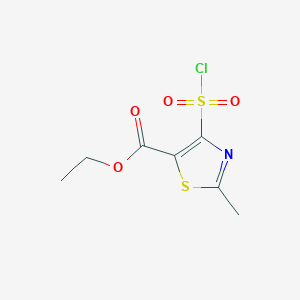
amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)

